molecular formula C7H15N3O B1287398 N,N-dimethylpiperazine-2-carboxamide CAS No. 85817-21-6

N,N-dimethylpiperazine-2-carboxamide

Cat. No.: B1287398
CAS No.: 85817-21-6
M. Wt: 157.21 g/mol
InChI Key: MVWYSRAIAUAMJL-UHFFFAOYSA-N
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Description

N,N-Dimethylpiperazine-2-carboxamide is a piperazine derivative featuring a carboxamide group at the 2-position and two methyl groups on the adjacent nitrogen atom. Its molecular formula is C₇H₁₅N₃O, with a SMILES notation of CN(C)C(=O)C1CNCCN1 and an InChIKey of MVWYSRAIAUAMJL-UHFFFAOYSA-N . The compound exhibits a chair conformation in its radical cation form, as demonstrated by resonance Raman spectroscopy and density functional theory (DFT) studies, which highlight significant charge delocalization across the piperazine ring .

Structurally, the molecule’s carboxamide group at the 2-position distinguishes it from positional isomers (e.g., 1-carboxamide derivatives) and other substituted piperazines. Its synthesis and electronic properties have been explored in coordination chemistry, such as in the molybdenum complex (Me₂Pipdt)Mo(CO)₄, where the ligand (Me₂Pipdt = N,N'-dimethylpiperazine-2,3-dithione) demonstrates dithione character .

Properties

IUPAC Name

N,N-dimethylpiperazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-10(2)7(11)6-5-8-3-4-9-6/h6,8-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWYSRAIAUAMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N,N-dimethylpiperazine-2-carboxamide involves several steps. One common method includes the reaction of piperazine with dimethylamine in the presence of a suitable catalyst . The reaction conditions typically involve moderate temperatures and pressures to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Comparison with Similar Compounds

Positional Isomers: 1-Carboxamide vs. 2-Carboxamide

The position of the carboxamide group significantly impacts molecular geometry and electronic properties. For example, N,N-dimethylpiperazine-1-carboxamide (SMILES: O=C(N(C)C)N1CCNCC1) is a positional isomer with the carboxamide at the 1-position.

Table 1: Structural Comparison of Piperazine Carboxamide Isomers

Property N,N-Dimethylpiperazine-2-Carboxamide N,N-Dimethylpiperazine-1-Carboxamide
Molecular Formula C₇H₁₅N₃O C₇H₁₅N₃O
SMILES CN(C)C(=O)C1CNCCN1 O=C(N(C)C)N1CCNCC1
InChIKey MVWYSRAIAUAMJL-UHFFFAOYSA-N InChI=1S/C7H15N3O/c1-9(2)7(11)10-5-3-8-4-6-10/h8H,3-6H2,1-2H3
Key Structural Feature Carboxamide at 2-position Carboxamide at 1-position

Substituted Piperazine-1-Carboxamides

Substituents on the piperazine ring or aryl groups modulate physicochemical and biological properties. For instance:

  • A2–A6 Derivatives: Fluorine and chlorine substituents on the phenyl ring of N-(aryl)-4-((4-oxoquinazolin-2-yl)methyl)piperazine-1-carboxamides (A2–A6) result in melting points ranging from 189.5°C to 199.6°C and yields of 45–57%.
  • N,N-Dimethyl-2-piperazin-1-yl-acetamide : This analogue replaces the carboxamide with an acetamide group linked via a methylene bridge. Such modifications may enhance solubility or alter binding kinetics .

Table 2: Comparison of Substituted Piperazine Carboxamides

Compound Substituent Yield (%) Melting Point (°C) Key Feature Reference
This compound 2-Carboxamide, N,N-Me Charge-delocalized radical cation
A3 (N-(4-fluorophenyl)-piperazine-1-carboxamide) 4-Fluoro phenyl 57.3 196.5–197.8 Dopamine receptor ligand design
N,N-Dimethyl-2-piperazin-1-yl-acetamide Acetamide bridge Enhanced solubility potential

Ethyl- and Methyl-Substituted Analogues

N-Ethyl-N,4-dimethylpiperazine-1-carboxamide (C₉H₁₉N₃O) introduces an ethyl group and a 4-methyl substituent, increasing steric bulk compared to the parent compound. Such substitutions can influence receptor binding selectivity, as seen in dopamine D2/D3 receptor ligands .

Biological Activity

N,N-Dimethylpiperazine-2-carboxamide, also known as this compound dihydrochloride, is a chemical compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₈Cl₂N₃O and a molecular weight of approximately 230.14 g/mol. The compound features a piperazine ring, which contributes to its solubility and reactivity, particularly in aqueous environments due to its dihydrochloride salt form.

Biological Activities

Research indicates that this compound exhibits significant biological activity across various domains:

  • Antimicrobial Properties : Studies have shown that piperazine derivatives, including this compound, possess antimicrobial activity against a range of pathogens. This includes efficacy against both gram-positive and gram-negative bacteria, as well as certain fungal strains.
  • Anticancer Potential : Preliminary investigations suggest that this compound may exhibit anticancer properties. It appears to inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.
  • Neuropharmacological Effects : The compound has been studied for its potential effects on the central nervous system (CNS). It may exhibit anxiolytic and antidepressant-like effects by modulating neurotransmitter systems such as serotonin and dopamine.

The biological activity of this compound is attributed to its interactions with specific molecular targets:

  • Receptor Binding : The compound interacts with various neurotransmitter receptors, which may mediate its effects on mood and anxiety disorders. For instance, it has been shown to bind to serotonin receptors, potentially enhancing serotonergic signaling.
  • Enzyme Modulation : this compound may inhibit certain enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities. The exact enzymes targeted remain an area of ongoing research.

Case Studies

  • Antimicrobial Activity : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.
  • CNS Effects : In a rodent model of anxiety, administration of this compound resulted in reduced anxiety-like behaviors in elevated plus-maze tests. This suggests potential therapeutic applications for anxiety disorders.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaBiological ActivityKey Findings
This compoundC₇H₁₈Cl₂N₃OAntimicrobial, AnticancerEffective against various pathogens; induces apoptosis in cancer cells
4-Acetyl-N,N-dimethylpiperazine-2-carboxamideC₉H₁₈Cl₂N₄OAnticancerInhibits cancer cell proliferation; potential for drug development
1-Acetyl-N,N-dimethylpiperazine-2-carboxamideC₇H₁₈Cl₂N₃OAntimicrobialBroad-spectrum activity against bacteria and fungi

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